H-Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2
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Overview
Description
The compound H-Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 is a peptide consisting of a sequence of amino acids. Each amino acid in the sequence contributes to the overall structure and function of the peptide. This specific sequence is designed for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Final removal of the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like This compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
The peptide H-Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds (if present) can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Mutagenic primers and DNA polymerase for site-directed mutagenesis.
Major Products
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with reduced disulfide bonds.
Substitution: Peptides with altered amino acid sequences.
Scientific Research Applications
The peptide H-Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial activity and as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of H-Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The peptide can also form secondary structures like α-helices or β-sheets, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
H-Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-OH: Similar sequence but with a free carboxyl group at the C-terminus.
H-Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-OMe: Similar sequence but with a methyl ester at the C-terminus.
Uniqueness
The peptide H-Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 is unique due to its specific sequence and amidated C-terminus, which can enhance its stability and biological activity compared to similar peptides with different terminal modifications.
Properties
Molecular Formula |
C85H155N23O19S |
---|---|
Molecular Weight |
1835.4 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide |
InChI |
InChI=1S/C85H155N23O19S/c1-20-48(13)64(89)81(123)98-57(30-24-27-34-88)77(119)106-67(49(14)21-2)83(125)107-69(53(18)110)85(127)108-68(52(17)109)84(126)99-58(31-35-128-19)75(117)102-60(37-44(5)6)78(120)94-50(15)71(113)97-56(29-23-26-33-87)74(116)101-59(36-43(3)4)73(115)92-41-63(111)96-55(28-22-25-32-86)76(118)105-66(47(11)12)82(124)103-61(38-45(7)8)79(121)95-51(16)72(114)100-62(39-54-40-91-42-93-54)80(122)104-65(46(9)10)70(90)112/h40,42-53,55-62,64-69,109-110H,20-39,41,86-89H2,1-19H3,(H2,90,112)(H,91,93)(H,92,115)(H,94,120)(H,95,121)(H,96,111)(H,97,113)(H,98,123)(H,99,126)(H,100,114)(H,101,116)(H,102,117)(H,103,124)(H,104,122)(H,105,118)(H,106,119)(H,107,125)(H,108,127)/t48-,49-,50-,51-,52+,53+,55-,56-,57-,58-,59-,60-,61-,62-,64-,65-,66-,67-,68-,69-/m0/s1 |
InChI Key |
XRHPHXFRCMOODX-TVBPJXFBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N)N |
Origin of Product |
United States |
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